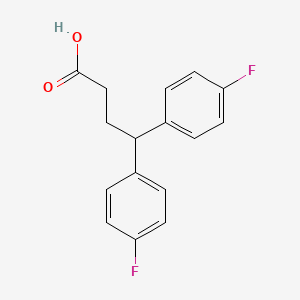

4,4-Bis(4-fluorophenyl)butyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-bis(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c17-13-5-1-11(2-6-13)15(9-10-16(19)20)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNWJIAAVVXYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCC(=O)O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174702 | |

| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-52-6 | |

| Record name | 4-Fluoro-γ-(4-fluorophenyl)benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-bis(4-fluorophenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-BIS(4-FLUOROPHENYL)BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1K3Z46J7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,4-Bis(4-fluorophenyl)butanoic Acid for Advanced Research and Development

This document provides an in-depth technical overview of 4,4-Bis(4-fluorophenyl)butanoic acid, tailored for researchers, chemists, and professionals in the field of drug development. It moves beyond basic data to offer actionable insights into its nomenclature, synthesis, and analytical validation, ensuring scientific integrity and practical applicability.

Nomenclature and Structural Elucidation

The precise identification of a chemical entity is foundational to all subsequent research and development. While commonly referred to as 4,4-Bis(4-fluorophenyl)butyric acid, the systematic name endorsed by the International Union of Pure and Applied Chemistry (IUPAC) is 4,4-bis(4-fluorophenyl)butanoic acid . This nomenclature accurately reflects the four-carbon carboxylic acid (butanoic acid) as the principal functional group.

Key Identifiers:

-

IUPAC Name: 4,4-bis(4-fluorophenyl)butanoic acid

-

Synonyms: 4,4-Bis(p-fluorophenyl)butyric acid, Benzenebutanoic acid, 4-fluoro-γ-(4-fluorophenyl)-[1][2]

-

CAS Number: 20662-52-6[2]

-

Molecular Formula: C₁₆H₁₄F₂O₂[3]

The molecule's structure consists of a butanoic acid backbone. The fourth carbon atom of this chain is substituted with two 4-fluorophenyl groups. This geminal diaryl arrangement is a key structural motif that influences the compound's chemical properties and potential biological activity. The molecule is achiral[3].

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing experimental protocols, including synthesis, purification, and formulation. The following table summarizes the key properties of 4,4-bis(4-fluorophenyl)butanoic acid.

| Property | Value | Source |

| Molecular Weight | 276.28 g/mol | [1][3] |

| Density | 1.243 g/cm³ | [1] |

| Boiling Point | 379.6°C at 760 mmHg | [1] |

| Flash Point | 183.4°C | [1] |

| Polar Surface Area | 37.3 Ų | [1] |

| XLogP3 | 3.7 | [1] |

These properties suggest a compound with moderate lipophilicity (XLogP3 of 3.7) and a high boiling point, indicative of its relatively large molecular size and potential for intermolecular interactions.

Synthesis and Mechanistic Rationale

While multiple synthetic routes may exist, a common laboratory-scale synthesis involves the reduction of a precursor. The following protocol is a representative example. It is crucial to note that this compound is often an intermediate in the synthesis of other molecules. For instance, it can be reduced to form 4,4-bis(4-fluorophenyl)butan-1-ol[4].

Workflow for the Reduction of 4,4-bis(4-fluorophenyl)butanoic acid

Caption: Workflow for the reduction of 4,4-bis(4-fluorophenyl)butanoic acid.

Expert Rationale Behind the Protocol:

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids to primary alcohols. Its use necessitates an aprotic solvent like 2-methyltetrahydrofuran and careful temperature control due to its high reactivity[4].

-

Solvent: 2-methyltetrahydrofuran is chosen for its ability to dissolve the starting material and for its relatively high boiling point and stability with LiAlH₄.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10°C) during the addition of LiAlH₄ is critical to control the reaction rate and prevent side reactions[4].

-

Quenching Procedure: The sequential addition of water, aqueous NaOH, and then more water (Fieser workup) is a standard and safe method for quenching LiAlH₄ reactions. It results in the formation of granular inorganic salts that are easily filtered off.

Applications in Research and Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity.

While specific applications for 4,4-bis(4-fluorophenyl)butanoic acid itself are not extensively documented in publicly available literature, its structural motifs are present in biologically active molecules. For example, related compounds like 4-amino-3-(4-fluorophenyl)butanoic acid (a derivative of phenibut) act as GABA receptor agonists[5][6][7].

This suggests that 4,4-bis(4-fluorophenyl)butanoic acid is a valuable building block or intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structure could be a precursor for compounds targeting CNS disorders or other conditions where modulation of lipophilic pockets in protein targets is desired.

Analytical and Quality Control Methodologies

To ensure the identity, purity, and quality of 4,4-bis(4-fluorophenyl)butanoic acid, a suite of analytical techniques should be employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are essential for purity assessment and quantification.

-

HPLC: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for determining the purity of the compound and quantifying it.

-

GC/MS: For volatile derivatives or for detecting volatile impurities, GC/MS is a powerful tool. The sample would typically be derivatized (e.g., esterified) to increase its volatility before injection[8]. Analysis is performed by comparing the mass spectra and retention times to those of a known standard[8].

Spectroscopic Methods

Spectroscopic techniques are indispensable for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons (typically in the 7.0-7.2 ppm region) and the aliphatic protons of the butyric acid chain.

-

¹³C NMR would confirm the number of unique carbon environments.

-

¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atoms.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy would show a characteristic broad absorption for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) and a sharp absorption for the C=O stretch (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

Workflow for Analytical Characterization

Caption: Standard workflow for the analytical validation of the compound.

Conclusion

4,4-Bis(4-fluorophenyl)butanoic acid is a well-defined chemical entity with significant potential as a synthetic intermediate in pharmaceutical and chemical research. Its proper identification via IUPAC nomenclature is crucial for clear scientific communication. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and validate this compound with a high degree of confidence. The insights into the rationale behind experimental choices are intended to empower scientists to not only replicate but also adapt these methods for their specific research and development objectives.

References

-

PubChem. (n.d.). 4-(4-Fluorobenzoyl)butyric Acid. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

U.S. EPA. (2021). Analytical Method Summaries. Retrieved from [Link]

-

Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]

-

Chemcasts. (n.d.). 4-(4-Fluorophenyl)butanoic acid Properties vs Temperature. Retrieved from [Link]

-

Chemcasts. (n.d.). 4-(4-Fluorophenyl)butanoic acid Properties vs Pressure. Retrieved from [Link]

-

FDA. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluorophenibut. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 4-(4-Fluorobenzoyl)butyric acid, min 98%, 100 grams. Retrieved from [Link]

-

Natural Micron Pharm Tech. (n.d.). 4-(4-Fluorobenzoyl)Butyric Acid. Retrieved from [Link]

-

CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Retrieved from [Link]

- Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

-

NIH. (2021). Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. Retrieved from [Link]

-

Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenibut. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound [drugfuture.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4,4-bis(4-fluorophenyl)butan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 7. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

An In-depth Technical Guide to 4,4-Bis(4-fluorophenyl)butyric Acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Bis(4-fluorophenyl)butyric acid, a unique gem-diaryl derivative of butyric acid. Due to the limited direct experimental data available for this specific molecule, this guide employs a deductive approach, leveraging established principles of organic chemistry and comparative analysis with structurally analogous compounds. We will explore its molecular structure, propose a plausible synthetic pathway, predict its key spectroscopic characteristics, and discuss its potential biological activities based on structure-activity relationships of related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel diarylbutyric acid derivatives in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

This compound is a carboxylic acid characterized by a butyric acid backbone with two 4-fluorophenyl groups attached to the C4 position. This gem-diaryl arrangement imparts significant steric bulk and lipophilicity to the molecule. The fluorine substitution on the phenyl rings is expected to influence its electronic properties, metabolic stability, and binding interactions with biological targets.

Structural Confirmation

The identity of this compound is confirmed by its fundamental chemical properties:

-

Molecular Formula: C₁₆H₁₄F₂O₂

-

Molecular Weight: 276.28 g/mol

-

SMILES: O=C(O)CCC(c1ccc(F)cc1)c2ccc(F)cc2

The structure is achiral as the C4 carbon is not a stereocenter.

Predicted Physicochemical Properties

A summary of key predicted and known physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄F₂O₂ | Known |

| Molecular Weight | 276.28 g/mol | Known |

| IUPAC Name | 4,4-Bis(4-fluorophenyl)butanoic acid | Derived |

| CAS Number | Not readily available | Inferred |

| Appearance | Predicted to be a white to off-white solid | Inferred |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and methanol. | Inferred |

Proposed Synthetic Pathway

While a specific, experimentally validated synthesis for this compound is not prominently documented, a plausible and efficient route can be designed based on well-established organic reactions. A two-step approach starting from fluorobenzene and succinic anhydride is proposed, analogous to the synthesis of similar diarylalkanoic acids.

Step 1: Friedel-Crafts Acylation to form 3-Benzoyl-3-(4-fluorophenyl)propanoic acid

The synthesis would commence with a Friedel-Crafts acylation of fluorobenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2][3][4][5] This reaction would yield an intermediate ketoacid.

Step 2: Second Friedel-Crafts Alkylation

The intermediate ketoacid would then undergo a second Friedel-Crafts reaction, this time an alkylation, with another equivalent of fluorobenzene. The carbonyl group of the ketoacid, activated by the Lewis acid, would facilitate the attack of the second fluorobenzene ring, leading to the formation of the gem-diaryl structure.

Experimental Protocol: A Proposed Methodology

The following is a detailed, theoretical protocol for the synthesis of this compound.

Materials:

-

Fluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension in an ice bath. Separately, dissolve succinic anhydride (1.0 equivalent) and fluorobenzene (2.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the AlCl₃ suspension with vigorous stirring, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet, broad | 1H | Carboxylic acid (-COOH) |

| ~7.0 - 7.3 | Multiplet | 8H | Aromatic protons (-C₆H₄F) |

| ~4.0 - 4.3 | Triplet | 1H | Methine proton (-CH-) |

| ~2.3 - 2.6 | Multiplet | 2H | Methylene protons (-CH₂-CH-) |

| ~2.1 - 2.4 | Multiplet | 2H | Methylene protons (-CH₂-COOH) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the carbonyl carbon of the carboxylic acid and the aromatic carbons, with the C-F coupling influencing the signals of the fluorinated phenyl rings.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | Carboxylic acid carbonyl (-COOH) |

| ~160 - 165 (d, ¹JCF ≈ 245 Hz) | Aromatic carbons attached to fluorine (C-F) |

| ~130 - 140 | Aromatic ipso-carbons attached to the butyric acid chain |

| ~128 - 130 (d, ³JCF ≈ 8 Hz) | Aromatic ortho-carbons to fluorine |

| ~115 - 117 (d, ²JCF ≈ 21 Hz) | Aromatic meta-carbons to fluorine |

| ~50 - 55 | Methine carbon (-CH-) |

| ~30 - 35 | Methylene carbon adjacent to the phenyl groups (-CH₂-CH-) |

| ~28 - 33 | Methylene carbon adjacent to the carboxyl group (-CH₂-COOH) |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the fluorinated aromatic rings.[10][13]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad | O-H stretch of the carboxylic acid |

| 1700 - 1725 | Strong | C=O stretch of the carboxylic acid |

| 1500 - 1600 | Medium | C=C aromatic ring stretches |

| 1200 - 1250 | Strong | C-F stretch |

| 1150 - 1200 | Medium | C-O stretch of the carboxylic acid |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak, although it may be of low intensity.[6][7][8][9][14] Fragmentation patterns would likely involve the loss of the carboxyl group, water, and potentially fluorophenyl moieties.

| m/z | Predicted Fragment |

| 276 | [M]⁺ (Molecular ion) |

| 231 | [M - COOH]⁺ |

| 258 | [M - H₂O]⁺ |

| 181 | [M - C₆H₄F]⁺ |

| 95 | [C₆H₄F]⁺ |

Potential Biological Activity and Applications

The biological profile of this compound has not been explicitly reported. However, its structural motifs, namely the butyric acid core and the gem-diaryl substitution, are present in various biologically active molecules, suggesting potential avenues for investigation.[15][16][17][18][19][20][21][22][23]

Analogy to Butyric Acid Derivatives

Butyric acid and its derivatives are known to exhibit a range of biological activities, including histone deacetylase (HDAC) inhibition.[15][20] HDAC inhibitors are a class of compounds that interfere with the function of HDACs and have shown promise as anti-cancer agents. The butyric acid moiety in the target molecule provides a rationale for investigating its potential as an HDAC inhibitor.[15][17]

The Role of the Gem-Diaryl Group

The gem-diaryl structural motif is found in a number of pharmacologically active compounds.[16][21] This bulky, lipophilic group can facilitate passage through cell membranes and enhance binding to protein targets. The presence of two fluorophenyl rings may also increase metabolic stability by blocking potential sites of oxidation.

Potential Therapeutic Areas

Based on the structure-activity relationships of related compounds, this compound could be investigated for its potential in:

-

Oncology: As a potential HDAC inhibitor or for other anti-proliferative effects.[15][17][23]

-

Neuroscience: Some diaryl compounds have shown activity in the central nervous system.

-

Inflammatory Diseases: The anti-inflammatory properties of some butyrate derivatives are well-documented.[20]

Diagram of Potential Biological Interactions:

Caption: Inferred biological potential based on structural motifs.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with potential applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive, albeit predictive, analysis of its structure, synthesis, and potential biological activities. The proposed synthetic route offers a viable starting point for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. Further experimental investigation is warranted to validate these predictions and to fully elucidate the therapeutic potential of this and other novel gem-diarylbutyric acid derivatives.

References

- Rephaeli, A., et al. (2000). Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications. Drug Development Research, 50(3-4), 379-391.

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.

- Chemical Science. (2023). Example biologically active heterocycles and small rings with gem‐diaryl groups.

- Pouillart, P., et al. (1992). Structure-activity relationship of 17 structural analogues of n-butyric acid upon c-myc expression. International Journal of Cancer, 52(5), 785-788.

- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- Rephaeli, A., et al. (2000). Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications.

- Rephaeli, A., et al. (2000).

- Dalton Transactions. (Date unavailable). † 1H-NMR and 13C-NMR Spectra.

- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.

- LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Whitman College.

- ChemicalBook. (Date unavailable). Bis(4-fluorophenyl)-methanone(345-92-6) 1H NMR spectrum.

- Wikipedia. (Date unavailable). Friedel–Crafts reaction.

- Kober, A. K., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of Animal Science and Biotechnology, 15(1), 23.

- Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276-282.

- Molecules. (Date unavailable).

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- Oregon State University. (Date unavailable).

- ResearchGate. (Date unavailable). Pharmaceutically important molecules containing the gem-diaryl...

- LibreTexts. (2022). 21.

- ResearchGate. (2026). Comparison of the 1 H NMR spectra of bis-(4-fluorophenyl)-disulfide (4,...

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.

- Medarde, M., et al. (1998). Antimitotic activity of diaryl compounds with structural features resembling combretastatin A-4. Anticancer Drugs, 9(6), 545-550.

- The Royal Society of Chemistry. (Date unavailable).

- PubChem.

- ChemicalBook. (Date unavailable). 4-Phenylbutyric acid(1821-12-1) IR Spectrum.

- SpectraBase. (Date unavailable). bis(p-Fluorophenyl)methane.

- SpectraBase. (Date unavailable). 3,4-Diphenylbutyric acid.

-

Wang, Y., et al. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][15][16]diazepines as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565.

- Vedantu. (Date unavailable). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of...

- Sathee Jee. (Date unavailable). Friedel Crafts Reaction.

- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.

- ChemicalBook. (Date unavailable). 4-(4-Fluorobenzoyl)butyric acid synthesis.

- Sigma-Aldrich. (Date unavailable).

- Lee, J. H., et al. (2020). Methane-based biosynthesis of 4-hydroxybutyrate and P(3-hydroxybutyrate-co-4-hydroxybutyrate) using engineered Methylosinus trichosporium OB3b. Bioresource Technology, 301, 122759.

- PubChem. (Date unavailable). 4,4'-Dithiodibutyric acid.

- Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

- ResearchGate. (2025). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen)

- Sigma-Aldrich. (Date unavailable). 4-Phenylbutyric acid 99 1821-12-1.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.12 [people.whitman.edu]

- 10. echemi.com [echemi.com]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cris.biu.ac.il [cris.biu.ac.il]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity relationship of 17 structural analogues of n-butyric acid upon c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications | Semantic Scholar [semanticscholar.org]

- 20. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antimitotic activity of diaryl compounds with structural features resembling combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and structure-activity relationship study of diaryl[d,f][1,3]diazepines as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4,4-Bis(4-fluorophenyl)butyric acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4,4-Bis(4-fluorophenyl)butyric Acid

Introduction

This compound is a diarylalkanoic acid derivative with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a butyric acid chain substituted with two fluorophenyl groups at the C4 position, makes it a valuable building block for more complex molecules. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in the development of new therapeutic agents. This guide provides a detailed exploration of a robust synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.

Primary Synthetic Pathway: A Grignard-Based Approach

The most direct and efficient synthesis of this compound proceeds through a multi-step sequence commencing with the reaction between a Grignard reagent and a lactone. This pathway offers high yields and good control over the final product structure. The overall strategy involves the formation of a diol, followed by a reduction and subsequent oxidation to yield the target carboxylic acid.

Step 1: Synthesis of 1,1-Bis(4-fluorophenyl)butane-1,4-diol

The synthesis begins with the preparation of a Grignard reagent from 4-fluorobromobenzene. This organometallic species then undergoes a nucleophilic addition to γ-butyrolactone. The causality behind this choice lies in the reactivity of the Grignard reagent, which attacks the electrophilic carbonyl carbon of the lactone twice. The first attack opens the lactone ring to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol upon acidic workup.

Experimental Protocol: Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of 4-fluorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of 4-fluorophenylmagnesium bromide.

-

Reaction with γ-Butyrolactone: The Grignard reagent solution is cooled in an ice bath. A solution of γ-butyrolactone in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,1-Bis(4-fluorophenyl)butane-1,4-diol.

Step 2: Reduction of the Diol to 4,4-Bis(4-fluorophenyl)butan-1-ol

The subsequent step involves the reductive dehydroxylation of the tertiary alcohol group of the diol. A common and effective method for this transformation is the use of a silane-based reducing agent, such as triethylsilane, in the presence of a strong acid like trifluoroacetic acid. This method is selective for the benzylic tertiary alcohol, leaving the primary alcohol intact.

Experimental Protocol: Reductive Dehydroxylation

-

Reaction Setup: The crude 1,1-Bis(4-fluorophenyl)butane-1,4-diol is dissolved in a suitable solvent, such as dichloromethane, in a round-bottom flask.

-

Addition of Reagents: Triethylsilane is added to the solution, followed by the slow, dropwise addition of trifluoroacetic acid at 0 °C.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography to give pure 4,4-Bis(4-fluorophenyl)butan-1-ol.

Step 3: Oxidation to this compound

The final step is the oxidation of the primary alcohol of 4,4-Bis(4-fluorophenyl)butan-1-ol to the corresponding carboxylic acid. A variety of oxidizing agents can be used for this purpose, with Jones oxidation (chromium trioxide in sulfuric acid and acetone) being a classic and reliable choice.

Experimental Protocol: Jones Oxidation

-

Preparation of Jones Reagent: Jones reagent is prepared by dissolving chromium trioxide in concentrated sulfuric acid, followed by dilution with water.

-

Oxidation: The 4,4-Bis(4-fluorophenyl)butan-1-ol is dissolved in acetone and cooled in an ice bath. The prepared Jones reagent is added dropwise until a persistent orange color is observed.

-

Work-up: The reaction is quenched by the addition of isopropanol to consume the excess oxidant. The mixture is then filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product, this compound. The product can be further purified by recrystallization.

Visualization of the Synthetic Pathway

Caption: Primary synthesis pathway for this compound.

Alternative Synthetic Route: Friedel-Crafts Acylation Approach

An alternative pathway to a precursor for this compound involves a Friedel-Crafts acylation reaction.[1][2] This classic method of forming carbon-carbon bonds to an aromatic ring can be adapted to synthesize a ketoacid intermediate.

-

Friedel-Crafts Acylation: Fluorobenzene can be reacted with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(4-fluorobenzoyl)butyric acid.[3][4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism.[1][2]

-

Second Arylation: The resulting ketoacid can then undergo a second Friedel-Crafts-type reaction with another equivalent of fluorobenzene under forcing conditions, or be converted to a more reactive species to facilitate the second arylation at the carbonyl carbon.

-

Reduction: The resulting diketone or a related intermediate would then need to be selectively reduced to yield the final product.

While feasible, this route can be complicated by the need for selective reactions and potential side products, making the Grignard-based approach often more favorable in terms of yield and purity.

Quantitative Data Summary

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | 4-Fluorobromobenzene, Mg, γ-Butyrolactone | Diethyl Ether | Diethyl Ether | 0 to RT | 80-90 |

| 2 | 1,1-Bis(4-fluorophenyl)butane-1,4-diol | Triethylsilane, TFA | Dichloromethane | 0 to RT | 75-85 |

| 3 | 4,4-Bis(4-fluorophenyl)butan-1-ol | CrO₃, H₂SO₄ | Acetone | 0 to RT | 85-95 |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with high efficiency through a carefully planned synthetic route. The Grignard-based pathway detailed in this guide offers a reliable and high-yielding approach for obtaining this valuable compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can successfully synthesize this compound for use in a wide range of applications, from pharmaceutical development to materials science. The alternative Friedel-Crafts route, while mechanistically interesting, often presents greater synthetic challenges. The choice of pathway will ultimately depend on the specific requirements of the research, available starting materials, and desired scale of production.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. [Link]

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

ResearchGate. Triflic‐Acid‐Catalyzed Friedel‐Crafts Reaction for the Synthesis of Diaryl Sulfones. [Link]

- Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

- Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.

- Google Patents. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.

-

RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-(4-Fluorobenzoyl)butyric Acid in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. 4-(4-Fluorobenzoyl)butyric Acid. [Link]

- Google Patents. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

-

ResearchGate. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. [Link]

- Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]

- 4. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 5. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4,4-Bis(4-fluorophenyl)butyric Acid: A Potential Modulator of Neurological Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Neuromodulatory Candidate

4,4-Bis(4-fluorophenyl)butyric acid, with the CAS number 20662-52-6, is a halogenated derivative of butyric acid that has garnered interest within the scientific community for its potential as a modulator of the central nervous system. Its structural similarity to known neuroactive compounds, particularly those interacting with the γ-aminobutyric acid (GABA) system, positions it as a compelling subject for research in neuroscience and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its anticipated mechanism of action, and detailed protocols for its analysis and evaluation in preclinical research.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 20662-52-6 | [1] |

| Molecular Formula | C₁₆H₁₄F₂O₂ | [2] |

| Molecular Weight | 276.28 g/mol | [1][2] |

| Boiling Point | 379.6 °C at 760 mmHg | [1] |

| Density | 1.243 g/cm³ | [1] |

| Flash Point | 183.4 °C | [1] |

| LogP | 3.96150 | [1] |

| PSA (Polar Surface Area) | 37.30 Ų | [1] |

Synthesis and Purification: A Strategic Approach

Step 1: Friedel-Crafts Acylation for the Synthesis of 4-(4-Fluorobenzoyl)butyric Acid

The initial and critical step involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to yield 4-(4-fluorobenzoyl)butyric acid. This intermediate is a known precursor in the synthesis of various pharmaceuticals.[3][4]

Detailed Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, charge aluminum chloride (1.87 mol) and fluorobenzene (3.2 mol). Cool the mixture to 5-10 °C in an ice bath.

-

Addition of Reactants: Prepare a solution of glutaric anhydride (0.86 mol) in fluorobenzene (4.3 mol). Slowly add this solution to the cooled reaction mixture over a period of 45-60 minutes, ensuring the internal temperature does not exceed 15 °C.[5][6]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 90-120 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Quenching and Isolation: Carefully quench the reaction by slowly pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will precipitate the crude 4-(4-fluorobenzoyl)butyric acid.[6]

-

Purification: The crude product can be purified by dissolving it in an aqueous solution of sodium bicarbonate to form the sodium salt, followed by treatment with activated charcoal to remove colored impurities. The solution is then filtered, and the filtrate is acidified with hydrochloric acid to precipitate the purified 4-(4-fluorobenzoyl)butyric acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.[3]

Step 2: Reduction to this compound

The second step involves the reduction of the ketone group in 4-(4-fluorobenzoyl)butyric acid to a methylene group to yield the final product, this compound. This transformation can be achieved using standard reduction methods such as the Wolff-Kishner or Clemmensen reduction.

Conceptual Workflow for Synthesis:

Caption: Proposed two-step synthesis of this compound.

Pharmacological Profile: A Putative GABAergic Modulator

While direct pharmacological data for this compound is limited, its structural resemblance to known GABAergic modulators, particularly 4-Fluorophenibut, provides a strong basis for predicting its mechanism of action.[7][8] 4-Fluorophenibut is a selective agonist for the GABA-B receptor.[8] Therefore, it is highly probable that this compound also interacts with the GABA system, potentially as a GABA-B receptor agonist or a positive allosteric modulator of GABA-A receptors.

The GABAergic System: A Key Target for Neuromodulation

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[9] GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.[10]

Potential Mechanism of Action

It is hypothesized that this compound acts as a positive allosteric modulator (PAM) of GABA-A receptors or as a direct agonist at GABA-B receptors. As a PAM, it would not activate the receptor directly but would enhance the effect of GABA, leading to a greater inhibitory response.[9] This mode of action is characteristic of many anxiolytic and sedative drugs.

Hypothesized Signaling Pathway:

Caption: Postulated mechanism of action via positive allosteric modulation of the GABA-A receptor.

Analytical Methodologies for Quantification

Accurate quantification of this compound in various matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most suitable techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a robust and widely applicable technique for the analysis of butyric acid derivatives.

Suggested HPLC Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water. The gradient can be optimized to achieve the best separation from matrix components.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 206 nm, which is a common wavelength for the detection of carboxylic acids.[11]

-

Sample Preparation: For biological samples like plasma or tissue homogenates, a protein precipitation step with a solvent like acetonitrile is necessary, followed by centrifugation and filtration of the supernatant.

Gas Chromatography-Mass Spectrometry (GC-MS)

For higher sensitivity and selectivity, especially in complex biological matrices, GC-MS is the method of choice. Derivatization of the carboxylic acid group is typically required to improve its volatility and chromatographic behavior.

General GC-MS Protocol:

-

Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte from the sample matrix.

-

Derivatization: The carboxylic acid can be derivatized to a more volatile ester, for example, using pentafluorobenzyl (PFB) bromide.[12]

-

GC System: A gas chromatograph equipped with a capillary column suitable for the analysis of fatty acid esters.

-

Mass Spectrometer: A mass spectrometer operating in either electron ionization (EI) or negative chemical ionization (NCI) mode. NCI can provide higher sensitivity for electrophilic derivatives like PFB esters.[12]

-

Quantification: Stable isotope-labeled internal standards, such as a deuterated analog of the analyte, should be used for accurate quantification.

In Vitro and In Vivo Experimental Workflows

To elucidate the pharmacological profile and therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Evaluation

Experimental Workflow for In Vitro Studies:

Caption: A typical workflow for the in vitro characterization of this compound.

-

Receptor Binding Assays: To determine the binding affinity of the compound to GABA-A and GABA-B receptors.

-

Electrophysiology: Using techniques like patch-clamp on primary neurons or cell lines expressing GABA receptors to measure the functional effects of the compound on ion channel activity.

-

Cell Viability Assays: To assess the cytotoxicity of the compound in relevant cell lines.

-

In Vitro Metabolism Studies: Using liver microsomes or hepatocytes to identify potential metabolites.[13]

In Vivo Evaluation

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.

-

Behavioral Models: To assess the in vivo effects on anxiety, sedation, and motor coordination.

-

Toxicity Studies: To evaluate the acute and chronic toxicity of the compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel neuromodulatory agents. Its predicted interaction with the GABAergic system warrants further investigation to fully characterize its pharmacological profile and therapeutic potential. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this intriguing molecule. Future studies should focus on confirming its mechanism of action, evaluating its efficacy in relevant animal models of neurological and psychiatric disorders, and assessing its safety profile.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Link]

- Google Patents. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid.

-

PubMed Central (PMC). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. [Link]

-

Wikipedia. GABA-A receptor positive allosteric modulator. [Link]

-

Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

- Google Patents.

-

Jianhai Du Lab @ West Virginia University. NIH Public Access. [Link]

-

PubMed. In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. [Link]

-

Wikipedia. 4-Fluorophenibut. [Link]

- Google Patents. Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 20662-52-6 | 4,4-Bis(4-fluorophenyl)butanoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 4. Buy 4-(4-Fluorobenzoyl)butyric Acid | 149437-76-3 [smolecule.com]

- 5. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]

- 6. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 10. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]

- 12. jianhaidulab.com [jianhaidulab.com]

- 13. In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Fluorinated Phenylbutyric Acid Derivatives

A Note on Nomenclature: The query for "4,4-Bis(4-fluorophenyl)butyric acid" corresponds to a chemical structure with the molecular formula C16H14F2O2[1]. While this compound is registered, comprehensive physical and chemical data in publicly accessible literature is limited. However, the structurally related and extensively studied compounds, 4-(4-Fluorobenzoyl)butyric acid and its reduced analog 4-(4-Fluorophenyl)butyric acid , are of significant interest in pharmaceutical research and development. This guide will focus on these two compounds, providing a detailed overview of their properties and relevant experimental protocols.

Introduction to Fluorinated Phenylbutyric Acid Analogs

Derivatives of butyric acid, particularly those containing phenyl groups, have garnered considerable attention in drug discovery. 4-Phenylbutyric acid (4-PBA) is a histone deacetylase (HDAC) inhibitor used in the treatment of urea cycle disorders and is being investigated for other therapeutic applications[2][3][4][5]. The introduction of fluorine atoms into such molecules can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability and binding affinity to biological targets. This guide provides a technical overview of 4-(4-Fluorobenzoyl)butyric acid and 4-(4-Fluorophenyl)butyric acid, key intermediates and analogs with potential applications in medicinal chemistry.

Physicochemical Properties

The physicochemical characteristics of these compounds are fundamental to their behavior in both chemical reactions and biological systems.

Summary of Physicochemical Data

| Property | 4-(4-Fluorobenzoyl)butyric acid | 4-(4-Fluorophenyl)butyric acid | This compound |

| IUPAC Name | 5-(4-fluorophenyl)-5-oxopentanoic acid[6][7] | 4-(4-fluorophenyl)butanoic acid | 4,4-bis(4-fluorophenyl)butanoic acid |

| CAS Number | 149437-76-3[8][9][10][11] | 40865-19-6 | Not readily available |

| Molecular Formula | C11H11FO3[7][8][9] | C10H11FO2[12] | C16H14F2O2[1] |

| Molecular Weight | 210.20 g/mol [6][7] | 182.19 g/mol [12] | 276.28 g/mol [1] |

| Appearance | Off-white to white solid/powder[9][10] | Not readily available | Not readily available |

| Melting Point | 142-144 °C[10][13] | Not readily available | Not readily available |

| Boiling Point (Predicted) | 394.6 ± 22.0 °C[10] | Not readily available | Not readily available |

| Solubility | Soluble in DMSO and Methanol; slightly soluble in water[7][10] | Not readily available | Not readily available |

| pKa (Predicted) | 4.59 ± 0.10[10] | Not readily available | Not readily available |

Structural Information

-

4-(4-Fluorobenzoyl)butyric acid: Features a butyric acid chain attached to a 4-fluorobenzoyl group. The presence of the ketone and carboxylic acid functional groups makes it a versatile intermediate.

-

4-(4-Fluorophenyl)butyric acid: This is the reduced form of the keto-acid, where the carbonyl group of the benzoyl moiety has been reduced to a methylene group.

-

This compound: This structure contains two 4-fluorophenyl groups attached to the same carbon atom of the butyric acid chain[1].

Synthesis and Chemical Reactivity

The synthesis of these compounds typically involves classical organic reactions. The most common route to 4-(4-Fluorobenzoyl)butyric acid is through a Friedel-Crafts acylation.

Synthesis of 4-(4-Fluorobenzoyl)butyric Acid

A widely employed method is the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl3)[7][10][14][15].

Caption: Synthesis of 4-(4-Fluorobenzoyl)butyric acid.

Reduction to 4-(4-Fluorophenyl)butyric Acid

The ketone group in 4-(4-Fluorobenzoyl)butyric acid can be reduced to a methylene group to yield 4-(4-Fluorophenyl)butyric acid. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

Caption: Reduction to 4-(4-Fluorophenyl)butyric acid.

Experimental Protocols

Synthesis of 4-(4-Fluorobenzoyl)butyric Acid: A Step-by-Step Protocol

This protocol is based on established Friedel-Crafts acylation procedures[10][15].

Materials:

-

Anhydrous Aluminum Chloride (AlCl3)

-

Fluorobenzene

-

Glutaric Anhydride

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Water

-

Sodium Bicarbonate (NaHCO3) solution

-

Three-necked round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous AlCl3 in the chosen solvent (e.g., fluorobenzene or dichloromethane) under an inert atmosphere (e.g., nitrogen). Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Reactants: Dissolve glutaric anhydride in fluorobenzene. Slowly add this solution to the cooled AlCl3 suspension via the addition funnel, maintaining the temperature below 15 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or NMR).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and dissolve the aluminum salts.

-

Isolation of Crude Product: If a precipitate forms, collect it by vacuum filtration and wash with water. If the product remains in the organic layer, perform a liquid-liquid extraction.

-

Purification: Dissolve the crude product in an aqueous solution of sodium bicarbonate. Wash the basic solution with an organic solvent to remove any non-acidic impurities. Acidify the aqueous layer with HCl to precipitate the purified 4-(4-Fluorobenzoyl)butyric acid.

-

Drying: Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Caption: Workflow for the synthesis of 4-(4-Fluorobenzoyl)butyric acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of these compounds and for monitoring reaction progress.

HPLC Purity Analysis of 4-(4-Fluorobenzoyl)butyric Acid

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

-

Chromatography: Run the HPLC method with a suitable gradient program to ensure the separation of the main compound from any impurities.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: Integrate the peak areas and calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

Applications in Drug Development

4-(4-Fluorobenzoyl)butyric acid is a key intermediate in the synthesis of Ezetimibe, a cholesterol-lowering drug[16]. The fluorinated phenylbutyric acid scaffold is also of interest for the development of new therapeutic agents, including HDAC inhibitors and other enzyme inhibitors, due to the favorable properties conferred by the fluorine atom[7][16].

Conclusion

While detailed information on this compound is not widely available, its analogs, 4-(4-Fluorobenzoyl)butyric acid and 4-(4-Fluorophenyl)butyric acid, are well-characterized compounds with significant relevance in medicinal chemistry and pharmaceutical synthesis. This guide provides a foundational understanding of their physicochemical properties, synthesis, and analysis, which is crucial for researchers and professionals in the field of drug development.

References

-

This compound - gsrs. Available at: [Link]

-

4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem. Available at: [Link]

-

4-(4-Fluorobenzoyl)butyric acid, min 98%, 100 grams. Available at: [Link]

-

4-(4-Fluorobenzoyl)Butyric Acid - Natural Micron Pharm Tech. Available at: [Link]

-

An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. Available at: [Link]

-

4-(4-FLUOROPHENYL)BUTYRIC ACID - gsrs. Available at: [Link]

-

The Crucial Role of 4-(4-Fluorobenzoyl)butyric Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

- US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents.

-

4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem. Available at: [Link]

-

4-Phenylbutyric acid - SpectraBase. Available at: [Link]

-

(gammaR)-gamma-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropanamine - PubChem. Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]

- 3. 4-phenylbutyric acid — TargetMol Chemicals [targetmol.com]

- 4. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 4-(4-Fluorobenzoyl)butyric Acid | 149437-76-3 [smolecule.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 4-(4-Fluorobenzoyl)Butyric Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 10. 4-(4-Fluorobenzoyl)butyric acid CAS#: 149437-76-3 [m.chemicalbook.com]

- 11. labproinc.com [labproinc.com]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

Navigating the Uncharted Waters of Solubility: A Technical Guide to 4,4-Bis(4-fluorophenyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This in-depth technical guide addresses the solubility of 4,4-Bis(4-fluorophenyl)butyric acid, a compound of interest in drug discovery and development. A comprehensive search of publicly available scientific literature and databases reveals a notable absence of specific solubility data for this molecule. Therefore, this guide pivots from a data-centric to a methodology-focused approach. It provides researchers with the foundational knowledge and detailed experimental protocols required to independently determine the solubility of this compound and similarly challenging compounds. We delve into the theoretical underpinnings of solubility, present the "gold standard" shake-flask method in detail, and discuss complementary techniques. This guide is designed to empower researchers with the expertise to generate reliable and reproducible solubility data, a cornerstone of successful drug development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising molecule from the laboratory to a clinically effective drug is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount factor. Poor solubility can lead to low absorption, erratic bioavailability, and ultimately, therapeutic failure. For a compound like this compound, understanding its solubility profile is not merely a data point but a crucial piece of the puzzle in formulation development, dose determination, and predicting in vivo performance.

Physicochemical Profile of this compound

While specific solubility data is elusive, we can infer some predictive characteristics based on the molecule's structure.

| Property | Value/Information | Source |

| Molecular Formula | C₁₆H₁₄F₂O₂ | [1] |

| Molecular Weight | 276.28 g/mol | [1] |

| Structure | [1] | |

| InChIKey | CZNWJIAAVVXYFS-UHFFFAOYSA-N | [1] |

Structural Considerations for Solubility:

-

Two Fluorophenyl Groups: The presence of two bulky, hydrophobic fluorophenyl groups will likely contribute to low aqueous solubility. The fluorine atoms can increase lipophilicity.

-

Butyric Acid Moiety: The carboxylic acid group provides a hydrophilic center and a site for ionization. The solubility of the compound will therefore be highly dependent on the pH of the medium. At pH values above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate form.

Methodologies for Determining Thermodynamic Solubility

The thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method, established by Higuchi and Connors, is widely regarded as the most reliable method for its determination and is considered the "gold standard".[2]

The Shake-Flask Method: A Detailed Protocol

This method relies on achieving equilibrium between the dissolved and solid states of the compound.

Principle: An excess of the solid compound is agitated in a chosen solvent system for a prolonged period until equilibrium is reached. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined analytically.

Experimental Workflow:

Sources

A Technical Guide to the Spectroscopic Characterization of 4,4-Bis(4-fluorophenyl)butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Bis(4-fluorophenyl)butyric acid is a halogenated derivative of butyric acid with a molecular formula of C₁₆H₁₄F₂O₂ and a molecular weight of approximately 276.28 g/mol .[1] Its structural complexity, featuring a chiral center at the fourth carbon and two para-fluorophenyl substituents, presents a unique spectroscopic profile. Understanding this profile is paramount for its identification, purity assessment, and elucidation of its role in various chemical and pharmaceutical contexts. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, drawing upon established principles of spectroscopic analysis and data from structurally related compounds.

Molecular Structure and Spectroscopic Implications

The molecular architecture of this compound is the foundation of its spectroscopic signature. Key structural features include:

-

Two para-substituted fluorophenyl rings: These aromatic systems will dominate the ¹H and ¹³C NMR spectra in the aromatic region and exhibit characteristic C-F and C-H vibrational modes in the IR spectrum.

-

A butyric acid moiety: This aliphatic chain will produce distinct signals in the upfield region of the NMR spectra. The carboxylic acid group will have a profound effect on the chemical shifts of adjacent protons and carbons and will be readily identifiable in the IR spectrum.

-

A chiral center at C4: The proton attached to this carbon is expected to show a complex splitting pattern in the ¹H NMR spectrum due to coupling with the adjacent methylene protons.

Below is a diagram illustrating the molecular structure and numbering convention used throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methine, and methylene protons. The chemical shifts are influenced by the electronegativity of the fluorine and oxygen atoms, as well as the anisotropic effects of the aromatic rings.

Experimental Protocol:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a tetramethylsilane (TMS) internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | COOH |

| ~7.2-7.4 | Multiplet | 4H | H-2', H-6', H-2'', H-6'' |

| ~6.9-7.1 | Multiplet | 4H | H-3', H-5', H-3'', H-5'' |

| ~4.2-4.4 | Triplet of Triplets | 1H | H-4 |

| ~2.3-2.5 | Multiplet | 2H | H-2 |

| ~2.1-2.3 | Multiplet | 2H | H-3 |

Interpretation:

-

Carboxylic Acid Proton (COOH): A broad singlet is anticipated far downfield, typically above 10 ppm, due to the acidic nature of the proton and hydrogen bonding.

-

Aromatic Protons (H-2'/H-6' and H-3'/H-5'): The two chemically non-equivalent sets of protons on the fluorophenyl rings will appear as multiplets in the aromatic region (6.5-8.0 ppm). The protons ortho to the fluorine (H-3'/H-5') will likely be upfield compared to the protons ortho to the butyric acid chain (H-2'/H-6').

-

Methine Proton (H-4): The proton at the chiral center is expected to be a complex multiplet due to coupling with the two diastereotopic protons of the adjacent methylene group (H-3).

-

Methylene Protons (H-2 and H-3): The methylene groups of the butyric acid chain will resonate in the upfield region, with the protons at C-2 being the most deshielded due to their proximity to the carboxylic acid group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Experimental Protocol:

-

Prepare the sample as described for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling, on a 100 MHz or higher spectrometer.

-

Process the data to obtain the final spectrum.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~178 | C-1 (COOH) |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-4', C-4'' |

| ~140 | C-1', C-1'' |

| ~129 (d, ³JCF ≈ 8 Hz) | C-2', C-6', C-2'', C-6'' |

| ~115 (d, ²JCF ≈ 21 Hz) | C-3', C-5', C-3'', C-5'' |

| ~45 | C-4 |

| ~34 | C-2 |

| ~30 | C-3 |

Interpretation:

-

Carbonyl Carbon (C-1): The carboxylic acid carbon will appear as a singlet at the downfield end of the spectrum (~170-180 ppm).

-

Aromatic Carbons: The aromatic region will show four signals for the fluorophenyl rings. The carbon directly bonded to fluorine (C-4'/C-4'') will be a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller C-F couplings.

-

Aliphatic Carbons (C-2, C-3, C-4): These carbons will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic) |

| ~1220 | Strong | C-F stretch |

| ~1160 | Strong | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Interpretation:

-

O-H Stretch: A very broad and intense absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.

-

C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

-

C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region is expected for the C-F bond.

-

Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from aliphatic C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

-

Acquire the mass spectrum.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 276 | [M]⁺, Molecular ion (for EI) or [M-H]⁻ (for ESI negative mode) |

| 231 | [M - COOH]⁺ |

| 183 | [M - C₆H₄F]⁺ |

| 109 | [C₆H₄F-CH]⁺ |

| 95 | [C₆H₄F]⁺ |

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 276. Common fragmentation pathways would include the loss of the carboxylic acid group (45 Da), loss of a fluorophenyl group (95 Da), and other characteristic cleavages of the butyric acid chain.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

References

-

Global Substance Registration System. This compound. [Link]

Sources

An Investigative Guide to the Potential Biological Activity of 4,4-Bis(4-fluorophenyl)butyric Acid

Preamble: Charting Unexplored Territory

In the landscape of pharmacological research, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on 4,4-Bis(4-fluorophenyl)butyric acid, a compound for which, to date, there is a notable absence of published biological activity data. The presence of a diarylmethane core, substituted with two fluorophenyl groups, and a butyric acid side chain presents a compelling case for a systematic investigation into its potential pharmacological properties. The structural similarity to known bioactive molecules, including histone deacetylase (HDAC) inhibitors and modulators of the central nervous system, provides a logical foundation for a targeted research program.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a proposed investigational strategy to elucidate the biological activity of this compound. We will delve into hypothesized mechanisms of action, provide detailed experimental protocols for their validation, and present a framework for the systematic evaluation of this promising, yet uncharacterized, molecule.

Structural Rationale and Hypothesized Biological Activities

The chemical architecture of this compound offers several clues to its potential biological targets. The butyric acid moiety is a well-established pharmacophore, most notably for its role in HDAC inhibition. The diarylalkane scaffold is present in a variety of compounds that interact with central nervous system targets, including ion channels and receptors. The fluorine substitutions on the phenyl rings can enhance metabolic stability and binding affinity.